Fenpiverinium bromide (C22H29BrN2O, CAS 125-60-0) is a quaternary ammonium anticholinergic and antispasmodic agent utilized primarily in peripheral smooth muscle research and as an analytical reference standard [1]. Functioning as a competitive antagonist at muscarinic M3 receptors, it is standardly procured as a crystalline bromide salt to ensure thermal stability and aqueous solubility [1]. Its established compatibility with multi-component matrices—frequently formulated alongside pitofenone and non-steroidal anti-inflammatory drugs—makes it a critical baseline material for developing synergistic antispasmodic models and validating stability-indicating chromatographic assays[2].
Substituting Fenpiverinium bromide with tertiary amine analogs (such as fenpipramide) or broad-spectrum anticholinergics fundamentally alters the physicochemical and pharmacokinetic profile of an assay[1]. Because Fenpiverinium features a permanently charged quaternary ammonium group, it exhibits highly restricted blood-brain barrier permeability, isolating its pharmacological effects to peripheral smooth muscle without the central nervous system interference typical of uncharged analogs[1]. Furthermore, attempting to substitute the bromide counterion with other halides or using amorphous free-base forms compromises crystalline stability, shifting the compound's hydration state and disrupting the precise retention times required for simultaneous HPLC quantification in complex drug matrices [2].
Fenpiverinium bromide possesses a permanent +1 physiological charge and a Polar Surface Area of 43.09 Ų, which restricts its blood-brain barrier (BBB) permeability compared to its neutral tertiary amine analog, fenpipramide [1]. This permanent quaternization ensures that the molecule remains localized to peripheral tissues, preventing the central nervous system (CNS) muscarinic receptor binding that confounds in vivo smooth muscle assays when using uncharged substitutes [1].
| Evidence Dimension | Physiological Charge and BBB Permeability |
| Target Compound Data | Fenpiverinium Bromide (Permanent +1 charge, restricted BBB crossing) |
| Comparator Or Baseline | Fenpipramide (Neutral tertiary amine, crosses BBB) |
| Quantified Difference | Permanent +1 charge prevents CNS penetrance, isolating M3 antagonism to peripheral smooth muscle. |
| Conditions | In vivo pharmacokinetic modeling / physiological pH (7.4) |
Essential for researchers and formulators needing to isolate peripheral antispasmodic activity without introducing confounding CNS side effects into their models.
The bromide counterion in Fenpiverinium bromide is critical for its solid-state stability, enabling the formation of thermodynamically stable anhydrous (monoclinic P21/c) and hemihydrate (C2/c) crystal structures [1]. X-ray diffraction data confirms that the bromide anion bridges the amide group via precise N-H···Br interactions at distances of 2.740 Å and 2.781 Å, while also forming C-H···Br intercontacts (2.826–2.928 Å) with the methylpiperidin moiety [1]. This extensive hydrogen-bonding network prevents the hygroscopic degradation commonly seen in amorphous free-base forms [1].
| Evidence Dimension | Supramolecular Hydrogen Bonding and Crystal Packing |
| Target Compound Data | Fenpiverinium Bromide (Stable N-H···Br interactions at 2.740–2.781 Å) |
| Comparator Or Baseline | Amorphous free base (Lacks stabilizing halide bridge, prone to hygroscopy) |
| Quantified Difference | Formation of a robust monoclinic crystal lattice driven by <3.0 Å halide-amide bridging. |
| Conditions | Single-crystal X-ray diffraction (solid-state characterization) |
Procurement of the bromide salt ensures reproducible dissolution kinetics and prevents batch-to-batch variability caused by uncontrolled moisture uptake during storage.
High-purity Fenpiverinium bromide (>98%) demonstrates distinct chromatographic resolvability in complex matrices, a critical requirement for stability-indicating assays [1]. In an isocratic RP-HPLC system (Ortho phosphoric acid:Acetonitrile 50:50, 1 mL/min), Fenpiverinium bromide yields a sharp retention time of 2.622 min at 241 nm [1]. This allows it to be fully resolved from co-formulated actives such as pitofenone (3.172 min) and diclofenac (3.838 min) with a recovery rate of 99.47% and an RSD of <2% [1].
| Evidence Dimension | HPLC Retention Time and Matrix Resolution |
| Target Compound Data | High-Purity Fenpiverinium Bromide (Retention time: 2.622 min, 99.47% recovery) |
| Comparator Or Baseline | Degraded or low-purity mixtures (Baseline interference, overlapping peaks) |
| Quantified Difference | Complete baseline resolution (Δ >0.5 min) from closely eluting synergistic compounds (pitofenone). |
| Conditions | Isocratic RP-HPLC (Discovery 250x4.6mm, 5μm column), PDA detection at 241 nm, 30°C |
Guarantees that the procured standard can be immediately deployed in validated QA/QC workflows for complex antispasmodic formulations without requiring extensive method redevelopment.
Due to its precise chromatographic resolvability (retention time of 2.622 min), Fenpiverinium bromide is the required analytical standard for HPLC/PDA methodologies quantifying multi-active antispasmodic drugs, particularly those co-formulated with pitofenone and NSAIDs [1].
Its permanent quaternary ammonium charge prevents blood-brain barrier crossing, making this compound a highly targeted procurement choice for in vitro and in vivo smooth muscle contraction models where researchers must isolate peripheral M3 receptor antagonism without central nervous system interference [2].
The compound's ability to form stable monoclinic anhydrous and hemihydrate structures via N-H···Br interactions makes it a highly suitable model substrate for studies investigating the role of halide counterions in stabilizing complex amide scaffolds [3].
Irritant